![molecular formula C11H13N3O3S B2651383 5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900005-15-4](/img/structure/B2651383.png)
5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .
Molecular Structure Analysis
Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . This class of heterocyclic compounds is represented by a great number of medicines .
Physical And Chemical Properties Analysis
The introduction of thiol group may be considered to be less known direction of chemical modification. It provides additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Scientific Research Applications
- For instance, researchers have synthesized pyrimidine-based molecules with antimicrobial properties. These derivatives may serve as effective agents against pneumonia, typhoid, malaria, and other infectious diseases .
- Researchers have explored the antioxidant potential of these compounds, aiming to develop novel therapeutics that protect against oxidative stress and related disorders .
- For example, certain derivatives of thieno[2,3-d]pyrimidine have been identified as inhibitors for TrmD, an enzyme isolated from Haemophilus influenzae. Understanding their mechanism of action can lead to targeted therapies .
- Riboflavin (vitamin B2), thiamine (vitamin B1), and folic acid all contain pyrimidine moieties. These vitamins play critical roles in metabolism, energy production, and overall health .
- Barbiturates are used as sedatives, hypnotics, and anticonvulsants. Their chemical structure owes much to the pyrimidine scaffold .
Antimicrobial Activity
Antioxidant Properties
Inhibition of Enzymes
Vitamin Synthesis
Barbiturates and Hypnotics
Diabetogenic Action
Mechanism of Action
Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Future Directions
The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating of physiologically active molecules and thus determines the need to develop new effective method for their synthesis . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given .
properties
IUPAC Name |
5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-13-9-8(10(16)14(2)11(13)17)7(3-4-12-9)18-6-5-15/h3-4,15H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTWLFAGILUVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-hydroxyethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
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